N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is part of a series of ethylated sulfonamides, which have been synthesized with 1,4-benzodioxane moieties. These compounds have been characterized using spectroscopic techniques and screened against various enzymes and bacterial strains. They were found to be good inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Additionally, some compounds demonstrated good antibacterial properties (Irshad et al., 2016) (Irshad, 2018).
Antibacterial Agents
Research focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety shows promising therapeutic potential against various Gram-negative and Gram-positive strains. The synthesis involved the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with various halides, yielding compounds characterized by spectral data and exhibiting potent antibacterial activity (Abbasi et al., 2016).
Enzyme Inhibitory Potential
The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties was investigated. The compounds synthesized demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. In silico molecular docking results were consistent with in vitro enzyme inhibition data, indicating the relevance of these compounds in enzyme inhibition studies (Abbasi et al., 2019).
Other Relevant Research
Further research in this domain involves the synthesis of various derivatives and their spectroscopic, X-ray diffraction, and DFT studies, highlighting their potential in nonlinear optical applications and as enzyme inhibitors in therapeutic contexts (Almansour et al., 2016) (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-4-23-16-7-5-14(11-18(16)29-13-21(2,3)20(23)24)22-30(25,26)15-6-8-17-19(12-15)28-10-9-27-17/h5-8,11-12,22H,4,9-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTMOLMXQAVTQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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